

Spectroscopic Data of 6-Bromo-2-methyl-1,3-benzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-2-methyl-1,3-benzothiazole

Cat. No.: B1266649

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This technical guide provides an in-depth analysis of the spectroscopic data for **6-Bromo-2-methyl-1,3-benzothiazole**, a key intermediate in pharmaceutical and materials science research. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this compound. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's spectroscopic properties.

Molecular Structure and Spectroscopic Overview

6-Bromo-2-methyl-1,3-benzothiazole possesses a bicyclic heteroaromatic system. The benzothiazole core is substituted with a bromine atom at the 6-position and a methyl group at the 2-position. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization. The numbering of the benzothiazole ring system is illustrated below.

Caption: Structure of **6-Bromo-2-methyl-1,3-benzothiazole** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **6-Bromo-2-methyl-1,3-benzothiazole**, both ^1H and ^{13}C NMR provide diagnostic signals for its structural confirmation.

¹H NMR Spectroscopy

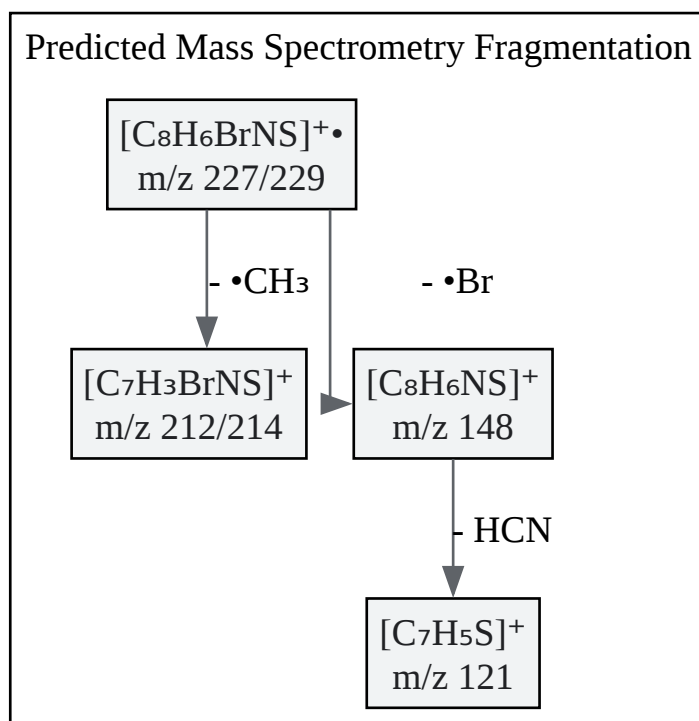
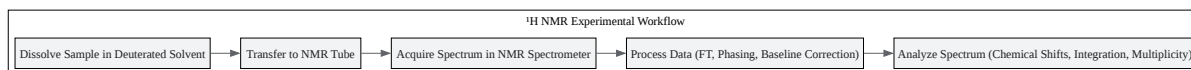
While a publicly available, fully assigned ¹H NMR spectrum for **6-Bromo-2-methyl-1,3-benzothiazole** is not readily accessible, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related benzothiazole derivatives. The aromatic region is expected to show an AMX spin system for the three protons on the benzene ring, and a singlet for the methyl group.

Predicted ¹H NMR Data:

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
H-4	~ 8.1	d	J ≈ 2.0
H-5	~ 7.6	dd	J ≈ 8.5, 2.0
H-7	~ 7.8	d	J ≈ 8.5
-CH ₃	~ 2.8	s	-

Experimental Protocol (Typical):

A sample of **6-Bromo-2-methyl-1,3-benzothiazole** (5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).



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